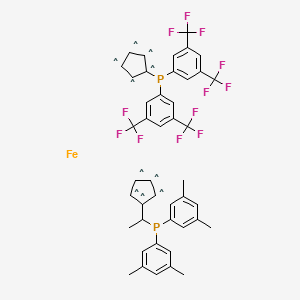

(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

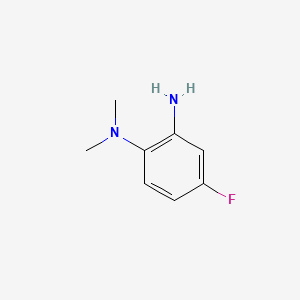

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a compound with the empirical formula C16H7F12P . It has a molecular weight of 458.18 . This compound is used in various chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Molecular Structure Analysis

The molecular structure of Bis(3,5-di(trifluoromethyl)phenyl)phosphine includes a phosphine functional group . The SMILES string for this compound is FC(F)(F)c1cc(Pc2cc(cc(c2)C(F)(F)F)C(F)(F)F)cc(c1)C(F)(F)F .

Chemical Reactions Analysis

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Physical And Chemical Properties Analysis

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a solid at room temperature . It has a melting point of 69-73 °C .

Aplicaciones Científicas De Investigación

- Applications : Researchers have harnessed this motif to develop H-bond catalysts, which play a crucial role in facilitating chemical reactions. These catalysts find applications in asymmetric synthesis, enantioselective reactions, and other synthetic processes .

- Research Progress : Scientists are exploring small-molecule inhibitors that can modulate these targets, aiming to develop novel antibacterial drugs .

- Properties Investigated :

Organic Transformations and H-Bond Catalysts

Antibacterial Drug Development

Optical and Nonlinear Optical Properties

Safety And Hazards

Direcciones Futuras

The use of compounds with similar structures, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in organic chemistry has increased rapidly over the last decade . They are used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts . This suggests that there could be further developments and applications for “®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine” in the future.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine will involve a series of reactions starting with commercially available starting materials. The key steps in the synthesis will include the preparation of the chiral intermediate, which will be used to form the final product.", "Starting Materials": [ "3,5-ditrifluoromethylphenyl magnesium bromide", "3,5-dimethylbenzyl chloride", "di-3,5-xylylphosphine", "Lithium aluminum hydride", "Sodium borohydride", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Preparation of chiral intermediate", "3,5-ditrifluoromethylphenyl magnesium bromide will be reacted with 3,5-dimethylbenzyl chloride in the presence of a palladium catalyst to form the chiral intermediate.", "Step 2: Reduction of chiral intermediate", "The chiral intermediate will be reduced using either lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.", "Step 3: Formation of final product", "The alcohol will be reacted with di-3,5-xylylphosphine in the presence of a Lewis acid catalyst to form the final product, (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine. The product will be purified using column chromatography and recrystallization.", "Step 4: Purification of final product", "The product will be purified using column chromatography and recrystallization." ] } | |

Número CAS |

166172-63-0 |

Nombre del producto |

(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine |

Fórmula molecular |

C44H36F12FeP2 |

Peso molecular |

910.545 |

InChI |

InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H; |

Clave InChI |

MNTLEQJADXVKKK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,3]Dioxolo[3,4]pyrrolo[1,2-d]tetrazole (9CI)](/img/no-structure.png)

![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)

![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)